
N1-prop-2-ynyl-indan-1,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N-prop-2-ynyl-2,3-dihydro-1H-indene-1,6-diamine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a prop-2-ynyl group attached to a dihydroindene structure, which is further substituted with amino groups at the 1 and 6 positions.
Synthetic Routes and Reaction Conditions:
Cyclocondensation Reaction: One common synthetic route involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate and carbon disulfide. This reaction typically proceeds in the presence of a base such as potassium hydroxide (KOH).
Reduction and Substitution Reactions: Another method includes the reduction of N-(prop-2-yn-1-yl)-o-phenylenediamines followed by substitution reactions to introduce the desired amino groups.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound can be produced in batches using large-scale reactors equipped with temperature and pressure control systems to ensure consistent quality.
Continuous Flow Synthesis: Continuous flow synthesis methods can also be employed to enhance production efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions are common, where different functional groups can replace the existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids, aldehydes, and ketones can be formed.
Reduction Products: Reduced amines and alcohols are common products.
Substitution Products: A wide range of substituted indenes and related compounds can be synthesized.
Scientific Research Applications
1-N-prop-2-ynyl-2,3-dihydro-1H-indene-1,6-diamine has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular structures.
Biology: The compound can be used in biological studies to investigate enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.
Industry: It can be utilized in the production of advanced materials and chemical catalysts.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other biomolecules to modulate biological processes.
Pathways Involved: The exact pathways depend on the specific application, but common pathways include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
N-propargylbenzylamine: A closely related compound with similar structural features.
Rasagiline: A second-generation monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.
Uniqueness: 1-N-prop-2-ynyl-2,3-dihydro-1H-indene-1,6-diamine is unique due to its specific substitution pattern and potential for diverse chemical transformations. Its ability to undergo various reactions makes it a valuable tool in synthetic chemistry.
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-N-prop-2-ynyl-2,3-dihydro-1H-indene-1,6-diamine |
InChI |
InChI=1S/C12H14N2/c1-2-7-14-12-6-4-9-3-5-10(13)8-11(9)12/h1,3,5,8,12,14H,4,6-7,13H2 |
InChI Key |
IVQSGRGGCNGZOD-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1CCC2=C1C=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


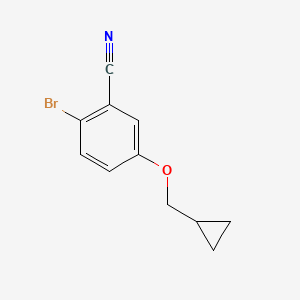

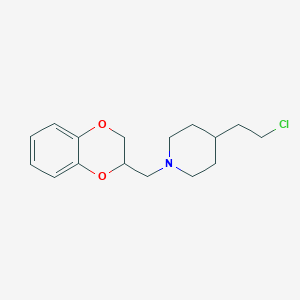
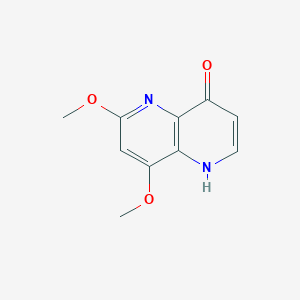
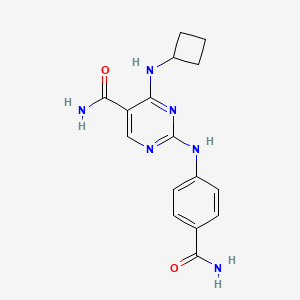
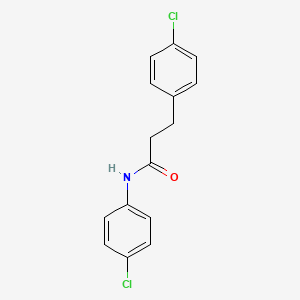

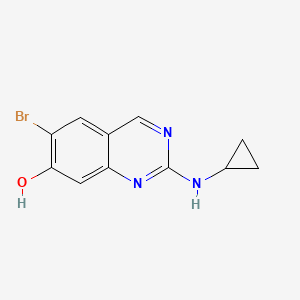
![N,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B15356200.png)
![propan-2-yl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B15356206.png)
![7-Methoxy-1-(2-methoxyethyl)pyrrolo[3,2-b]pyridine](/img/structure/B15356214.png)
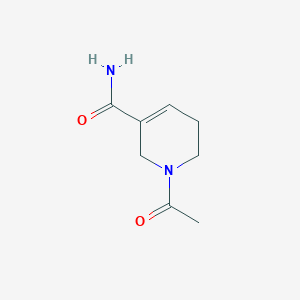

![4-[1-[7-[8-[1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]ethylidene]-1,6-dihydroxy-3-methyl-7-oxo-5-propan-2-ylnaphthalen-2-yl]-3,8-dihydroxy-6-methyl-2-oxo-4-propan-2-ylnaphthalen-1-ylidene]ethylamino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B15356231.png)
